Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
CAS No.: 91978-81-3
Cat. No.: VC3190597
Molecular Formula: C7H9BrN2O3
Molecular Weight: 249.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91978-81-3 |
|---|---|
| Molecular Formula | C7H9BrN2O3 |
| Molecular Weight | 249.06 g/mol |
| IUPAC Name | ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H |
| Standard InChI Key | YORBZXGYPBSNOH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC(=O)N=C1.Br |
| Canonical SMILES | CCOC(=O)C1=CNC(=O)N=C1.Br |
Introduction
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is a derivative of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, which is a compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . The addition of hydrobromide (HBr) to this compound forms a salt, altering its physical and chemical properties. This article aims to provide detailed information on ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide, focusing on its structure, properties, and potential applications.
Synthesis and Preparation
The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves condensation reactions or esterification processes. The hydrobromide salt can be prepared by reacting the free base with hydrobromic acid in an appropriate solvent.
Potential Applications
Pyrimidine derivatives are known for their biological activities, including antiviral, antibacterial, and anticancer properties. While specific data on ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is limited, its structural similarity to other active compounds suggests potential applications in medicinal chemistry.
Biological Activity
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Antimicrobial Activity: Pyrimidine derivatives have shown antimicrobial properties, which could be relevant for the hydrobromide salt as well.
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Pharmacokinetics: The solubility and stability of the hydrobromide salt might influence its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion.
Chemical Stability
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The hydrobromide salt is expected to be more stable than the free base due to its ionic nature, which can reduce degradation under certain conditions.
Table 2: Synthesis and Preparation Overview
| Step | Process |
|---|---|
| 1. Synthesis of Free Base | Condensation or esterification reactions |
| 2. Formation of Hydrobromide Salt | Reaction with hydrobromic acid |
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